molecular formula C20H11N3O3S2 B2915981 5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide CAS No. 864939-18-4

5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide

Cat. No.: B2915981
CAS No.: 864939-18-4
M. Wt: 405.45
InChI Key: GHKGMQPPIGRLFU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole, an isoindoline dione, and a thiophene carboxamide . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzothiazole, isoindoline dione, and thiophene carboxamide groups each contribute to the overall structure .

Scientific Research Applications

Synthesis and Characterization

Research has extensively focused on the synthesis and characterization of compounds containing benzo[d]thiazol-2-yl and 1,3-dioxoisoindolin-5-yl groups due to their potential biological activities. For instance, Patel et al. (2010) explored the synthesis and biological activity of derivatives including the 1,3-dioxoisoindolin-2-yl group, highlighting their potential as antimicrobials due to promising antibacterial activities (Patel & Dhameliya, 2010).

Antioxidant Activity

The antioxidant properties of derivatives related to 5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide have been a subject of interest. Tumosienė et al. (2019) reported on the antioxidant activity of similar compounds, revealing significant potential in combating oxidative stress. This study highlights the importance of structural moieties in determining antioxidant capacity, suggesting that modifications could enhance these properties for therapeutic applications (Tumosienė et al., 2019).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds containing benzo[d]thiazol-2-yl and 1,3-dioxoisoindolin-5-yl components. For example, Narayana et al. (2004) focused on the development of thiazol-5-yl derivatives as potential antifungal agents, suggesting the structural relevance of these compounds in designing new antimicrobial medications (Narayana et al., 2004).

Anticancer Activity

The search for novel anticancer agents has led to the investigation of thiazol-2-yl and dioxoisoindolin-5-yl derivatives. Gudipati et al. (2011) synthesized a series of compounds to assess their anticancer and antioxidant activities, underscoring the therapeutic potential of these chemical frameworks in cancer treatment (Gudipati et al., 2011).

Anti-inflammatory Properties

The anti-inflammatory properties of compounds featuring benzo[d]thiazol-2-yl and 1,3-dioxoisoindolin-5-yl groups have also been explored. Nikalje et al. (2015) reported on the synthesis and evaluation of thiazolidin-5-yl derivatives as anti-inflammatory agents, showcasing the potential of these compounds in treating inflammation-related disorders (Nikalje et al., 2015).

Future Directions

While the future directions for this specific compound are not clear from the available information, similar compounds have been used in the development of electron transport materials for phosphorescent organic light-emitting diodes (PhOLEDs), suggesting potential applications in this field .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(1,3-dioxoisoindol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3S2/c24-17-11-6-5-10(9-12(11)18(25)23-17)21-19(26)15-7-8-16(27-15)20-22-13-3-1-2-4-14(13)28-20/h1-9H,(H,21,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKGMQPPIGRLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC5=C(C=C4)C(=O)NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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